molecular formula C12H23NO2 B2710645 Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate CAS No. 1227243-23-3

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

Cat. No.: B2710645
CAS No.: 1227243-23-3
M. Wt: 213.321
InChI Key: YRPFSXQZRTYELP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized molecules and in various research applications .

Biological Activity

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various molecular targets. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethyl ester and a branched alkyl chain. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it has a molecular weight of approximately 197.28 g/mol. The unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties.

The biological activity of this compound is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. It has been shown to interact with specific targets within the central nervous system, influencing neurotransmitter systems such as dopamine and norepinephrine.

Key Mechanisms:

  • Enzyme Modulation : The compound can affect various enzymes, potentially altering metabolic pathways.
  • Receptor Interaction : It exhibits binding affinity to certain receptors, which may lead to physiological changes.
  • Signal Transduction : The compound may influence signaling cascades that regulate cellular responses.

Pharmacological Applications

This compound has been investigated for its potential therapeutic properties in several areas:

  • Cardiovascular Effects : Some derivatives have demonstrated the ability to lower blood pressure without causing reflex tachycardia, making them candidates for hypertension treatment .
  • Neuropharmacology : Compounds similar to this compound have shown promise as dopamine transporter (DAT) inhibitors, which could be beneficial for conditions like ADHD or substance use disorders .
  • Antimicrobial Activity : Research indicates that piperidine derivatives possess antimicrobial properties, potentially useful in developing new antibiotics .

Study on Cardiovascular Effects

A study evaluated the effects of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (a derivative) on spontaneously hypertensive rats. Results showed significant blood pressure reduction without adverse effects typically associated with L-type calcium channel blockers, suggesting a favorable safety profile .

Neuropharmacological Evaluation

In another study, a series of piperidine derivatives were synthesized and tested for their ability to inhibit DAT. These compounds exhibited high affinity for DAT and norepinephrine transporters (NET), indicating potential applications in treating neuropsychiatric disorders .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityApplications
Ethyl 4-piperidinecarboxylatePiperidine with ethyl groupModerate enzyme modulationDrug synthesis
IcaridinPiperidine derivativeInsect repellentPest control
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamidePiperidine with fluorophenyl and methoxy groupsBlood pressure reductionHypertension treatment

Properties

IUPAC Name

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFSXQZRTYELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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